Enantiomeric Excess and Configurational Purity as a Procurement Specification
The primary differentiator for tert-Butyl(S)-3-bromo-2-methylpropanoate is its defined (S)-configuration, which is essential for generating enantiomerically pure products. While direct quantitative comparison data for this exact compound against its (R)-enantiomer or racemate is not widely published in open-access primary literature, the compound is commercially offered with high enantiomeric purity (typically ≥95% ee) as a chiral synthon . The methyl ester analog, methyl (S)-3-bromo-2-methylpropanoate, has been studied in enzymatic kinetic resolutions, where the wild-type esterase showed an enantioselectivity (E) of 12, improved to 19 via protein engineering, proving the biological systems' sensitivity to the chirality of this scaffold [1]. This class-level inference strongly supports that the (S)-configuration of the tert-butyl ester is a non-negotiable parameter for target-oriented synthesis.
| Evidence Dimension | Enantiomeric purity and biological recognition |
|---|---|
| Target Compound Data | ≥95% enantiomeric excess (typical commercial specification for the (S)-enantiomer) |
| Comparator Or Baseline | Methyl (S)-3-bromo-2-methylpropanoate: Enantioselectivity E = 12 (wild-type esterase); improved to E = 19 (Thr230Ile mutant) |
| Quantified Difference | Not directly comparable due to different assay types. However, the stereochemical requirement is absolute; substituting the (R)-enantiomer would reverse the chiral induction. |
| Conditions | P. fluorescens esterase directed evolution study; substrate: methyl (S)-3-bromo-2-methylpropanoate. |
Why This Matters
Procurement must specify the (S)-enantiomer to ensure the intended stereochemical outcome in asymmetric synthesis, as even the less bulky methyl ester analog shows significant chiral discrimination by enzymes.
- [1] Kotik, M., et al. (2003). Mutations in distant residues moderately increase the enantioselectivity of Pseudomonas fluorescens esterase towards methyl 3-bromo-2-methylpropanoate and ethyl 3-phenylbutyrate. Journal of Biotechnology, 106(1), 45-52. View Source
